molecular formula C18H14ClFN2OS B2423260 1-(3-chlorobenzoyl)-4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazole CAS No. 1001786-13-5

1-(3-chlorobenzoyl)-4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazole

Cat. No.: B2423260
CAS No.: 1001786-13-5
M. Wt: 360.83
InChI Key: OIZICVATVUUAGT-UHFFFAOYSA-N
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Description

1-(3-chlorobenzoyl)-4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a chlorophenyl group, a fluorophenyl group, and a sulfanyl group attached to a pyrazole ring

Properties

IUPAC Name

(3-chlorophenyl)-[4-(4-fluorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN2OS/c1-11-17(24-16-8-6-15(20)7-9-16)12(2)22(21-11)18(23)13-4-3-5-14(19)10-13/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZICVATVUUAGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C2=CC(=CC=C2)Cl)C)SC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorobenzoyl)-4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorobenzoyl)-4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated solvents, bases like sodium hydroxide or potassium carbonate, and nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity :
    • Recent studies have indicated that pyrazole derivatives exhibit promising anticancer properties. The compound has been evaluated for its ability to inhibit tumor cell proliferation. For instance, compounds similar to 1-(3-chlorobenzoyl)-4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazole have shown cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent .
  • Anti-inflammatory Properties :
    • Pyrazoles are known for their anti-inflammatory activities. Research indicates that derivatives of this compound can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. This inhibition could lead to the development of new anti-inflammatory drugs .
  • Antimicrobial Activity :
    • The compound has also been tested for antimicrobial effects. Pyrazole derivatives have demonstrated activity against a range of bacteria and fungi, making them candidates for developing new antimicrobial agents .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions that may include:

  • Condensation Reactions : Combining appropriate benzoyl and sulfanyl precursors with pyrazole derivatives under controlled conditions.
  • Cyclization Processes : Utilizing cyclization techniques to form the pyrazole ring while incorporating functional groups that enhance biological activity.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that a related pyrazole derivative inhibited the growth of multiple cancer cell lines, including breast and prostate cancer cells. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Case Study 2: Anti-inflammatory Mechanism

Another research article highlighted the anti-inflammatory potential of pyrazole compounds through their selective inhibition of COX-2 over COX-1. This selectivity is crucial as it minimizes gastrointestinal side effects associated with non-selective NSAIDs .

Case Study 3: Antimicrobial Testing

In vitro studies showed that the compound exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This suggests its potential as a lead compound in antibiotic development .

Data Table: Summary of Biological Activities

Activity TypeCompound TestedResultReference
AnticancerRelated Pyrazole DerivativeInhibited growth in breast/prostate cells
Anti-inflammatoryPyrazole CompoundSelective COX-2 inhibition
Antimicrobial1-(3-chlorobenzoyl)-...Significant antibacterial activity

Mechanism of Action

The mechanism of action of 1-(3-chlorobenzoyl)-4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-chlorobenzoyl)-4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazole is unique due to the presence of both chlorophenyl and fluorophenyl groups attached to a pyrazole ring, along with a sulfanyl group. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

1-(3-chlorobenzoyl)-4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including cytotoxicity, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound can be represented by the following chemical structure:

C15H14ClFN2S\text{C}_{15}\text{H}_{14}\text{ClF}\text{N}_2\text{S}

This structure includes a pyrazole ring, a chlorobenzoyl group, and a fluorophenyl sulfanyl moiety, which are critical for its biological activity.

Cytotoxicity

Several studies have assessed the cytotoxic effects of this compound against various cancer cell lines. Notably:

  • Cytotoxic Effects : The compound exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer). The IC50 values were found to be lower than those of standard chemotherapeutic agents, indicating potent activity.
Cell LineIC50 (µM)Reference
MCF-712.5
HCT-11610.0
C65.13

The mechanism through which this compound exerts its cytotoxic effects has been explored in various studies:

  • Apoptosis Induction : Flow cytometry analysis indicated that the compound induces apoptosis in treated cells. The mechanism involves cell cycle arrest predominantly in the G0/G1 phase, suggesting that it may disrupt normal cell division processes.
  • Cell Cycle Analysis : In one study, treatment with the compound led to a significant increase in cells arrested in the G0/G1 phase (45.1%), with lesser effects observed in the S phase (32.9%) and G2/M phase (19.5%) .

Structure-Activity Relationship (SAR)

The biological activity of this compound has been linked to specific structural features:

  • Chlorobenzoyl Group : The presence of the chlorobenzoyl moiety enhances lipophilicity and facilitates interaction with cellular membranes.
  • Fluorophenyl Sulfanyl Substituent : This group appears to play a significant role in increasing the compound's affinity for binding sites on target proteins involved in cell proliferation.

Comparative Analysis with Analogues

Comparative studies with structurally similar compounds have shown that modifications to either the pyrazole ring or substituents can significantly alter biological activity. For instance, substituting different halogens or functional groups on the phenyl rings often results in variations in potency and selectivity towards different cancer cell lines.

Study 1: Anticancer Activity Assessment

In a recent study, researchers synthesized several derivatives of pyrazole-based compounds and assessed their anticancer properties. The derivative containing the chlorobenzoyl and fluorophenyl sulfanyl groups demonstrated superior growth-inhibitory effects against multiple cancer cell lines compared to its analogues .

Study 2: Mechanism Elucidation

Another investigation focused on elucidating the mechanism of action through molecular dynamics simulations. The results indicated that the compound interacts primarily via hydrophobic contacts with target proteins, which is crucial for its anticancer activity .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(3-chlorobenzoyl)-4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazole, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling a hydrazine derivative with a diketone under nitrogen atmosphere (e.g., ethanol solvent, 12-hour reflux). Key parameters include temperature control (70–80°C), solvent polarity (ethanol or acetonitrile), and stoichiometric ratios of reactants. Post-reaction quenching with water and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (dichloromethane) are critical for achieving >80% yield . Monitoring via thin-layer chromatography (TLC) at each step ensures intermediate purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²D-COSY) is essential for confirming regioselectivity and substituent positions. For example, the ¹H-NMR signal for the pyrazole methyl groups appears as singlets near δ 2.3–2.5 ppm. Mass spectrometry (HRMS-ESI) validates molecular weight, while FT-IR identifies functional groups (e.g., carbonyl stretches ~1700 cm⁻¹). X-ray crystallography resolves stereochemical ambiguities, with hydrogen atoms refined using riding models (C–H 0.93 Å) .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G* basis set) model frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. Solvent effects (PCM model) and vibrational frequency analysis align with experimental IR data. For instance, the chlorobenzoyl group’s electron-withdrawing nature lowers LUMO energy, enhancing electrophilicity at the pyrazole ring. TD-DFT simulations of UV-Vis spectra (in ethanol) can correlate with experimental λmax values .

Q. What strategies resolve contradictions in reported biological activity data for pyrazole derivatives, such as anti-inflammatory vs. cytotoxic effects?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line specificity, IC50 thresholds). Standardized protocols (e.g., MTT assay for cytotoxicity, COX-2 inhibition for anti-inflammatory activity) should be replicated across multiple cell lines (e.g., HeLa, RAW 264.7). Dose-response curves (0.1–100 µM) and statistical validation (ANOVA, p < 0.05) are critical. Comparative SAR studies should assess substituent effects (e.g., fluorophenyl vs. chlorophenyl groups) .

Q. How can process control and simulation tools improve scalability of the synthesis for research-grade quantities?

  • Methodological Answer : Chemometric models (e.g., Design of Experiments, DoE) optimize reaction parameters (temperature, pH, catalyst loading). Membrane separation technologies (nanofiltration) or continuous-flow reactors enhance purity and reduce solvent waste. Process simulation software (Aspen Plus) models heat transfer and mass balance for batch-to-continuous transitions .

Experimental Design & Data Analysis

Q. What experimental frameworks validate the compound’s mechanism of action in enzyme inhibition studies?

  • Methodological Answer : Kinetics assays (e.g., Michaelis-Menten plots) under varied substrate concentrations (0.1–10 mM) identify competitive/non-competitive inhibition. Fluorescence quenching experiments (e.g., tryptophan residues in enzymes) quantify binding constants (Kd). Molecular docking (AutoDock Vina) predicts binding poses, validated by mutagenesis studies (e.g., Ala-scanning of active sites) .

Q. How should researchers address challenges in crystallizing this compound for structural studies?

  • Methodological Answer : Slow vapor diffusion (ether into dichloromethane) at 4°C promotes crystal growth. Single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) resolves lattice parameters. Twinning and disorder are mitigated using SHELXL refinement (R-factor < 0.05). Hydrogen bonding (e.g., C–H···O interactions) stabilizes the crystal packing .

Theoretical & Methodological Considerations

Q. What conceptual frameworks guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Hansch analysis correlates logP values with membrane permeability. Substituent constants (σ, π) from Hammett plots predict electronic effects. Fragment-based drug design (FBDD) identifies privileged scaffolds (e.g., pyrazole cores) for combinatorial libraries. In silico ADMET profiling (SwissADME) filters candidates with poor bioavailability .

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